Cas no 153277-33-9 (N-Carbobenzoxy-S-phenyl-L-cysteine Methyl Ester)

153277-33-9 structure
Nome do Produto:N-Carbobenzoxy-S-phenyl-L-cysteine Methyl Ester
N-Carbobenzoxy-S-phenyl-L-cysteine Methyl Ester Propriedades químicas e físicas
Nomes e Identificadores
-
- L-Cysteine,S-phenyl-N-[(phenylmethoxy)carbonyl]-, methyl ester
- N-Carbobenzoxy-S-phenyl-L-cysteine Methyl Ester
- methyl (2R)-2-amino-3-methylsulfanylpropanoate hydrochl
- methyl (R)-2-amino-3-methylthiopropanoate hydrochloride
- methyl S-methylcysteinate hydrochloride
- N-benzyloxycarbonyl S-phenyl-L-cysteine methyl ester
- N-benzyloxycarbonyl-S-phenyl-L-cysteine methyl ester
- S-methyl cysteine methyl ester hydrochloride
- S-Methyl-L-cysteine methyl ester hydrochloride
- CBZ-S-PHENYL-L-CYSTEINE METHYL ESTER
- N-CARBOBENZOXY-2-PHENYL-L-CYSTEINEMETHYLESTER
- METHYL N-[(BENZYLOXY)CARBONYL]-S-PHENYL-L-CYSTEINATE
- (R)-methyl 2-(benzyloxycarbonylamino)-3-(phenylthio)propanoate
- Methyl (2R)-2-(phenylmethoxycarbonylamino)-3-phenylsulfanylpropanoate
- DTXSID40934719
- 153277-33-9
- Methyl N-[(benzyloxy)(hydroxy)methylidene]-S-phenylcysteinate
- IHTLHYBTCCLDPR-INIZCTEOSA-N
- SCHEMBL4968729
-
- Inchi: InChI=1S/C18H19NO4S/c1-22-17(20)16(13-24-15-10-6-3-7-11-15)19-18(21)23-12-14-8-4-2-5-9-14/h2-11,16H,12-13H2,1H3,(H,19,21)
- Chave InChI: IHTLHYBTCCLDPR-UHFFFAOYSA-N
- SMILES: COC(C(NC(OCC1C=CC=CC=1)=O)CSC1C=CC=CC=1)=O
Propriedades Computadas
- Massa Exacta: 345.10357
- Massa monoisotópica: 345.10347926g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 24
- Contagem de Ligações Rotativas: 9
- Complexidade: 393
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 1
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 89.9Ų
- XLogP3: 3.6
Propriedades Experimentais
- Densidade: 1.247
- Ponto de ebulição: 522.944°C at 760 mmHg
- Ponto de Flash: 270.067°C
- Índice de Refracção: 1.599
- PSA: 64.63
- LogP: 3.63760
N-Carbobenzoxy-S-phenyl-L-cysteine Methyl Ester Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
TRC | C176560-1g |
N-Carbobenzoxy-S-phenyl-L-cysteine Methyl Ester |
153277-33-9 | 1g |
$ 488.00 | 2023-09-08 | ||
A2B Chem LLC | AD50344-1g |
L-Cysteine,S-phenyl-N-[(phenylmethoxy)carbonyl]-, methyl ester |
153277-33-9 | 1g |
$2924.00 | 2024-04-20 | ||
TRC | C176560-500mg |
N-Carbobenzoxy-S-phenyl-L-cysteine Methyl Ester |
153277-33-9 | 500mg |
$ 276.00 | 2023-09-08 | ||
TRC | C176560-5g |
N-Carbobenzoxy-S-phenyl-L-cysteine Methyl Ester |
153277-33-9 | 5g |
$ 2179.00 | 2023-09-08 | ||
A2B Chem LLC | AD50344-100mg |
L-Cysteine,S-phenyl-N-[(phenylmethoxy)carbonyl]-, methyl ester |
153277-33-9 | 100mg |
$625.00 | 2024-04-20 |
N-Carbobenzoxy-S-phenyl-L-cysteine Methyl Ester Literatura Relacionada
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Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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